molecular formula C8H8F2N2O B8765752 2-(2,6-Difluorophenyl)acetohydrazide

2-(2,6-Difluorophenyl)acetohydrazide

Cat. No.: B8765752
M. Wt: 186.16 g/mol
InChI Key: XXIXOULFNXEWSF-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)acetohydrazide is a hydrazide derivative characterized by a phenyl ring substituted with two fluorine atoms at the 2 and 6 positions, linked to an acetohydrazide moiety (–CH₂–C(=O)–NH–NH₂). This compound is of interest in medicinal chemistry due to the electronic and steric effects imparted by the fluorine atoms, which influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C8H8F2N2O

Molecular Weight

186.16 g/mol

IUPAC Name

2-(2,6-difluorophenyl)acetohydrazide

InChI

InChI=1S/C8H8F2N2O/c9-6-2-1-3-7(10)5(6)4-8(13)12-11/h1-3H,4,11H2,(H,12,13)

InChI Key

XXIXOULFNXEWSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(=O)NN)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2,6-Difluorophenyl)acetohydrazide with its analogs, focusing on substituent effects, biological activity, and physicochemical properties.

Substituent Effects on the Phenyl Ring

Compound Name Substituents Key Structural Features Impact on Properties
This compound 2,6-diF High electronegativity, small atomic radius Enhanced dipole interactions, improved metabolic stability
2-(2,6-Dichlorophenyl)acetohydrazide 2,6-diCl Larger, lipophilic substituents Increased lipophilicity, potential toxicity risks
2-(2,6-Dimethylphenoxy)acetohydrazide 2,6-diCH₃ (phenoxy group) Electron-donating methyl groups Reduced acidity, lower reactivity
2-[2-(2,6-Dichloroanilino)phenyl]acetohydrazide 2,6-diCl (anilino group) Dichloroanilino moiety Anti-inflammatory and analgesic activity

Key Observations :

  • Fluorine vs.
  • Methyl vs. Halogen : Methyl groups (electron-donating) reduce electrophilicity, whereas halogens (electron-withdrawing) increase reactivity and influence solubility .
Comparative Efficacy
Compound Reported Activity Mechanism Insights Reference
2-(4-Chloro-3-methylphenoxy)-N'-[(2,6-difluorophenyl)methylidene]acetohydrazide Anticancer (in vitro) Apoptosis induction via ROS generation
2-[2-(2,6-Dichloroanilino)phenyl]-N’-(4-propylcyclohexylidene)acetohydrazide Anti-inflammatory COX-2 inhibition
This compound derivatives (Schiff bases) Anticancer, antimicrobial DNA intercalation or enzyme inhibition
Analytical Data
  • Melting Points : Fluorinated analogs generally exhibit higher melting points than chlorinated derivatives due to stronger intermolecular forces (e.g., 248–250°C for compound 9 in ).
  • Elemental Analysis : Close alignment between calculated and found values (e.g., C 65.48% vs. 65.35% in ) confirms synthetic purity.

Notable Derivatives

  • 2-[2-(2,6-Dichloroanilino)phenyl]-N’-(4-propylcyclohexylidene)acetohydrazide (): Crystal structure confirms hydrogen bonding, critical for stability .

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